![molecular formula C14H11FN2O2 B1637520 1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1637520.png)
1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that belongs to the class of pyranopyrazoles. The presence of a fluorophenyl group in its structure enhances its chemical stability and biological activity, making it a compound of interest for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazoline derivative, which undergoes cyclization to yield the final pyranopyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3,4-dimethylpyrazole: Shares a similar core structure but lacks the pyrano ring.
3,4-Dimethylpyrano[2,3-c]pyrazole: Similar structure but without the fluorophenyl group.
Uniqueness
1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is unique due to the presence of both the fluorophenyl group and the pyrano ring, which contribute to its enhanced stability and biological activity. This combination of structural features makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H11FN2O2 |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H11FN2O2/c1-8-7-12(18)19-14-13(8)9(2)16-17(14)11-5-3-10(15)4-6-11/h3-7H,1-2H3 |
InChI Key |
WPSUAMNCPXHWLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1637440.png)
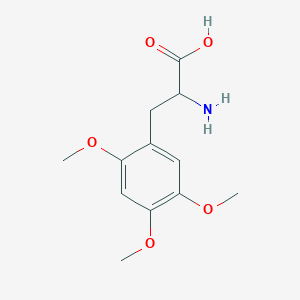
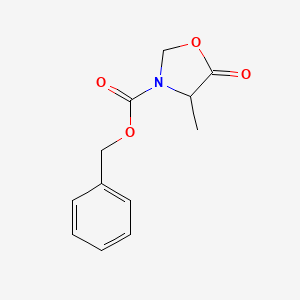

![3,4,4,5,7-Pentachloro-6,6-dimethyl-2-(trichloromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B1637494.png)
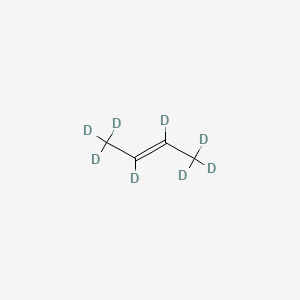
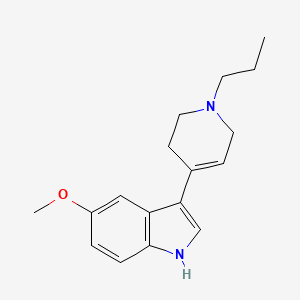
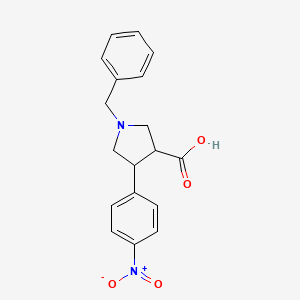
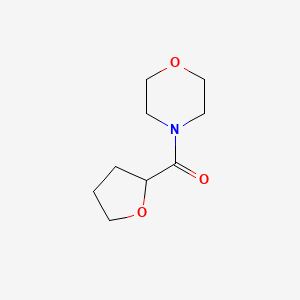
![1-[(2-ethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637460.png)
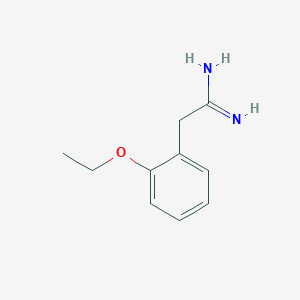

![Ethyl 5-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-oxazole-4-carboxylate](/img/structure/B1637476.png)
